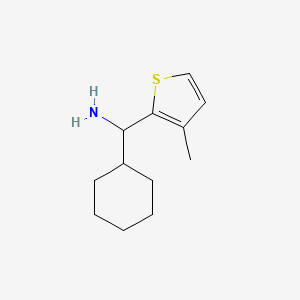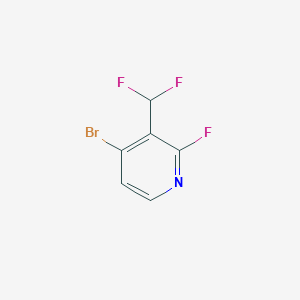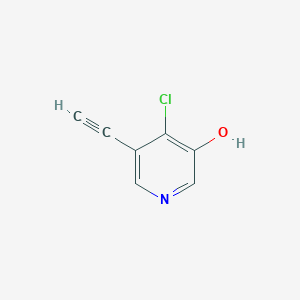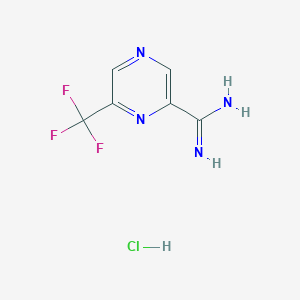
6-(Trifluoromethyl)pyrazine-2-carboximidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 6-(Trifluoromethyl)pyrazine-2-carboximidamide hydrochloride typically involves the reaction of 6-aminomethylpyrazine with trifluoroacetic anhydride, followed by treatment with hydrochloric acid to yield the final product . The reaction conditions usually require an inert atmosphere and room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
6-(Trifluoromethyl)pyrazine-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)pyrazine-2-carboximidamide hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethyl)pyrazine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or intermediate in various chemical reactions, facilitating the formation of desired products . The exact molecular targets and pathways depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
6-(Trifluoromethyl)pyrazine-2-carboximidamide hydrochloride can be compared with other similar compounds such as:
6-(Trifluoromethyl)pyridine-2-carboximidamide hydrochloride: Similar in structure but with a pyridine ring instead of a pyrazine ring.
6-(Trifluoromethyl)-2-pyridinecarboximidamide monohydrochloride: Another similar compound with slight differences in molecular structure and properties. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications.
Eigenschaften
Molekularformel |
C6H6ClF3N4 |
|---|---|
Molekulargewicht |
226.59 g/mol |
IUPAC-Name |
6-(trifluoromethyl)pyrazine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H5F3N4.ClH/c7-6(8,9)4-2-12-1-3(13-4)5(10)11;/h1-2H,(H3,10,11);1H |
InChI-Schlüssel |
UTKPFRUPDGPLAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C=N1)C(F)(F)F)C(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


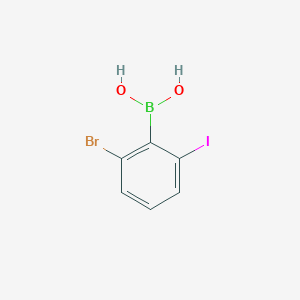
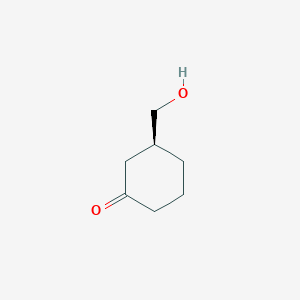
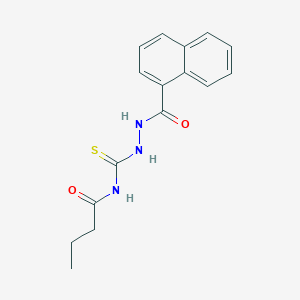

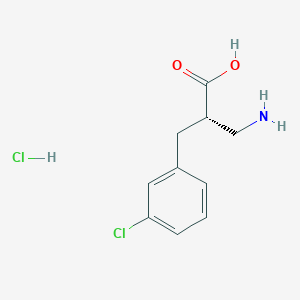



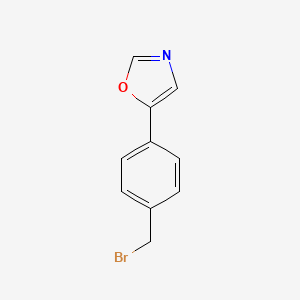
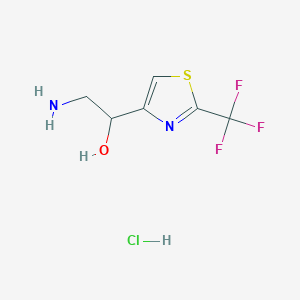
![Phenylalanine, N-[(3-chlorophenyl)sulfonyl]-](/img/structure/B12952605.png)
